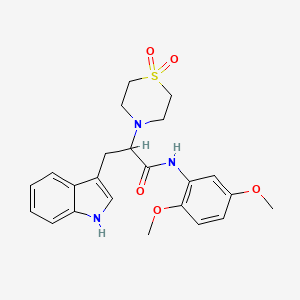
N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide is a useful research compound. Its molecular formula is C23H27N3O5S and its molecular weight is 457.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide, a compound with the CAS number 18167-24-3, has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H27N3O5S, with a molecular weight of 457.55 g/mol. The compound features a complex structure comprising a dimethoxyphenyl group, a thiazine moiety, and an indole derivative.
Structural Formula
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : Research indicates that certain thiazolidine derivatives exhibit MIC values ranging from 37.9 to 113.8 μM against various bacterial strains including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
- Comparative Efficacy : Compounds structurally related to our target compound have shown greater potency than traditional antibiotics such as ampicillin and streptomycin against resistant strains .
Anticancer Activity
The anticancer potential of this compound is supported by various studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5d | S. aureus | 36.5 | Disruption of cell wall synthesis |
| Compound 5g | E. cloacae | 53.6 | Inhibition of protein synthesis |
| Compound 5k | S. typhimurium | 73.1 | Induction of apoptosis |
These compounds demonstrate significant cytotoxic effects against cancer cell lines, suggesting that the thiazolidine structure plays a crucial role in their anticancer activity .
Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, compounds with similar structures have shown potential in other pharmacological areas:
- Anticonvulsant Activity : Thiazole derivatives have been reported to exhibit anticonvulsant properties with effective doses that significantly reduce seizure activity in preclinical models .
- Anti-inflammatory Effects : Some studies suggest that derivatives of thiazolidine may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Study on Antimicrobial Efficacy
A study conducted by Da Silva et al. evaluated the antimicrobial efficacy of several thiazolidinone derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound were more effective than standard antibiotics in inhibiting bacterial growth .
Anticancer Research
In another study focusing on the anticancer properties of indole-linked thiazoles, researchers found that specific substitutions on the indole ring significantly enhanced cytotoxicity against glioblastoma cell lines. The presence of methoxy groups was particularly noted for increasing activity .
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-30-17-7-8-22(31-2)20(14-17)25-23(27)21(26-9-11-32(28,29)12-10-26)13-16-15-24-19-6-4-3-5-18(16)19/h3-8,14-15,21,24H,9-13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMLUGLIZIFMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(CC2=CNC3=CC=CC=C32)N4CCS(=O)(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














